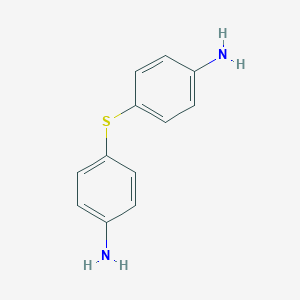

4,4'-Thiodianiline

Vue d'ensemble

Description

4,4’-Thiodianiline is an organosulfur compound with the chemical formula (H₂NC₆H₄)₂S. It is classified as a diamine and a thioether. This compound typically appears as an off-white solid powder and is known for its use in the synthesis of dyes and other chemical intermediates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,4’-Thiodianiline can be synthesized by boiling sulfur in excess aniline over several hours. This process produces three isomers: 1,1’; 1,4; and 4,4’. The 4,4’ isomer is the desired product . Including an oxide of lead in the reaction can maximize the yield of the 4,4’ variant .

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Thiodianiline involves the reaction of aniline with sulfur under controlled conditions. The reaction is typically carried out in a Schlenk tube equipped with a magnetic stirring bar, and the mixture is heated at 60°C for 24 hours under an oxygen atmosphere .

Analyse Des Réactions Chimiques

Types of Reactions: 4,4’-Thiodianiline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: The compound can be reduced using hydrogen gas in the presence of a suitable catalyst.

Substitution: It can undergo substitution reactions with halogens and other electrophiles.

Major Products: The major products formed from these reactions include various substituted anilines and thioethers, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Dye Production

4,4'-Thiodianiline is predominantly used as a chemical intermediate in the synthesis of various dyes:

| Dye Name | Commercial Significance | Application Area |

|---|---|---|

| C.I. Mordant Yellow 16 | Significant | Dyeing wool, silk, and cotton |

| Milling Red G | Limited | Textile dyeing |

| Milling Red FR | Limited | Textile dyeing |

- Mordant Yellow 16 has been notably used in the U.S. government's nerve gas detector program as an indicator .

Electronics

TDA has potential applications in modifying electrodes for solar cells. Its properties allow for enhanced conductivity and stability in electronic components .

Polymer Synthesis

This compound serves as a precursor in the synthesis of various polymers:

These polymers are utilized in high-performance materials due to their thermal stability and resistance to degradation.

Health Implications

TDA is recognized as a carcinogen based on sufficient evidence from animal studies. It has been linked to various types of cancer including:

- Liver cancer

- Thyroid cancer

- Uterine cancer

- Skin cancer

- Colon cancer

Studies indicate that dietary exposure to TDA has resulted in tumors at multiple tissue sites in mice and rats . The compound can also cause DNA damage and has been associated with mutations in certain bacterial strains .

Regulatory Status

Due to its carcinogenic properties, TDA is subject to strict regulations regarding its use and handling. The Occupational Safety and Health Administration (OSHA) and other regulatory bodies recommend that it be handled with extreme caution to minimize exposure risks .

Mécanisme D'action

The mechanism of action of 4,4’-Thiodianiline involves its interaction with cellular components, leading to mutagenic and carcinogenic effects. The compound binds to hemoglobin as both the diamine and the N-acetylamine, and this binding is positively correlated with its carcinogenic potency . The aryl-amino group of 4,4’-Thiodianiline is most likely involved in its carcinogenicity .

Comparaison Avec Des Composés Similaires

- 4,4’-Oxydianiline

- 4,4’-Methylenedianiline

- Dapsone

Comparison: 4,4’-Thiodianiline is unique due to its sulfur-containing structure, which imparts distinct chemical properties compared to its analogues. For instance, while 4,4’-Oxydianiline and 4,4’-Methylenedianiline are also used in the production of dyes and polymers, 4,4’-Thiodianiline’s sulfur atom allows for different reactivity and applications .

Activité Biologique

4,4'-Thiodianiline (CAS Number: 139-65-1) is an aromatic amine that has garnered attention due to its potential biological activities, particularly its carcinogenic properties. This compound has been primarily utilized as an intermediate in the production of dyes, specifically C.I. mordant yellow 16, which was historically significant in the dyeing industry. However, its health implications have raised concerns, leading to its classification as a probable human carcinogen.

This compound is characterized by the following chemical properties:

- Molecular Formula : C12H12N2S2

- Appearance : Brown powder or needle-like crystals

- Solubility : Very slightly soluble in water; highly soluble in alcohol and ether

- Stability : Stable under normal temperatures and pressures

Carcinogenicity

The biological activity of this compound has been extensively studied in both animal models and through mechanistic investigations. Key findings include:

- Animal Studies : Research indicates that oral exposure to this compound leads to various tumors in experimental animals. Notably, studies have shown that it induces thyroid gland cancer (follicular-cell carcinoma) and liver cancer (hepatocellular carcinoma) in mice and rats. Additionally, it has been associated with uterine cancer (adenocarcinoma) in female rats and increased incidences of benign and malignant tumors in male rats . The compound's carcinogenicity is supported by evidence from transgenic mouse models that exhibit increased tumor incidence upon dietary exposure .

- Mechanism of Action : The carcinogenic potential is believed to be linked to the aryl-amino group present in the compound. Studies have demonstrated that this compound can cause DNA damage across various tissues including the brain, liver, urinary bladder, and lungs . Furthermore, it binds to hemoglobin as both the diamine and N-acetylamine forms, suggesting a mechanism by which it may exert its toxic effects .

Human Health Effects

While there are no direct epidemiological studies linking this compound exposure to cancer in humans, its classification as a probable human carcinogen is based on animal studies and its structural similarities to other known carcinogens. The compound poses several health risks:

- Acute Effects : Exposure can lead to irritation of the eyes and skin, respiratory issues such as cough and chest tightness, and systemic effects including methemoglobinemia—impairing the blood's oxygen-carrying capacity .

- Chronic Effects : Long-term exposure may result in serious health conditions including various cancers (liver, thyroid, skin) and potential reproductive toxicity .

Case Studies

Several case studies have highlighted the risks associated with this compound:

- Cancer Induction in Animal Models : In studies involving rasH2 transgenic mice, dietary exposure resulted in increased proliferation of thyroid follicular cells and benign tumors .

- Toxicological Assessments : Investigations into the toxicological profile of this compound have shown significant binding to hemoglobin correlating with its carcinogenic potency among other bicyclic diamines studied .

- Environmental Impact Studies : The compound's use as a dye intermediate has raised concerns regarding environmental contamination and occupational exposure risks for workers involved in dye production processes .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Carcinogenicity | Induces tumors in multiple organs (liver, thyroid) in animal studies |

| Acute Toxicity | Causes irritation of skin/eyes; respiratory distress; methemoglobinemia |

| Chronic Toxicity | Associated with various cancers; potential reproductive toxicity |

| Mechanism | DNA damage; hemoglobin binding; structural similarity to other carcinogens |

Propriétés

IUPAC Name |

4-(4-aminophenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNFHJVPAJKPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Record name | 4,4'-THIODIANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021344 | |

| Record name | 4,4'-Thiodianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-thiodianiline appears as needles or brown powder. (NTP, 1992), Brown solid; [CAMEO] Fine slightly violet crystals; [MSDSonline] | |

| Record name | 4,4'-THIODIANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Thiodianiline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, diethyl ether, benzene; soluble in trifluoroacetic acid, Soluble in aqueous hydrochloric acid, Slightly soluble in water | |

| Record name | 4,4'-THIODIANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-THIOBISBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000111 [mmHg] | |

| Record name | 4,4'-Thiodianiline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles (from water) | |

CAS No. |

139-65-1 | |

| Record name | 4,4'-THIODIANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4′-Diaminodiphenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Thiodianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Thiodianiline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Thiodianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-thiodianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-THIODIANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GGU990BQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-THIOBISBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

226 to 228 °F (NTP, 1992), 108.5 °C | |

| Record name | 4,4'-THIODIANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-THIOBISBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main concern surrounding the use of 4,4'-thiodianiline?

A1: this compound is a known carcinogen. [, , , , ] Studies have shown that it induces tumors in various organs of rats and mice, including the liver, thyroid, colon, uterus, and ear canal. [, , ]

Q2: How does this compound exert its carcinogenic effects?

A2: While the exact mechanism is not fully elucidated in the provided research, it is suggested that N-hydroxyarylamines, metabolites of this compound, are the likely genotoxic intermediates. [] These metabolites bind to hemoglobin, indicating their biological availability and potential to cause DNA damage. [] Interestingly, ortho substitution with bulky groups on the this compound structure significantly reduces hemoglobin adduct formation, suggesting a potential strategy to mitigate carcinogenicity. []

Q3: What is the structure of this compound and are there any structural analogs with different toxicological profiles?

A3: this compound is a bicyclic aromatic amine. While its molecular formula and weight aren't explicitly stated in these papers, its structure consists of two aniline rings (C6H4NH2) linked by a sulfur atom (S) at the para position. Studies have shown that its structural analog, 4,4'-methylenebis(2,6-dimethylaniline), exhibits significantly reduced hemoglobin binding compared to this compound. [] This suggests that the presence of two substituents in the ortho position of the aniline rings can significantly impact the molecule's carcinogenic potential. []

Q4: Has this compound been found to have synergistic effects with other chemicals?

A5: Yes, studies show a synergistic enhancement of thyroid tumor induction when this compound is administered simultaneously with 2,4-diaminoanisole sulfate and N,N'-diethylthiourea in rats. [, ] The combined treatment resulted in a significantly higher incidence of thyroid adenocarcinomas compared to individual treatments. [, ]

Q5: How is this compound used in material science?

A6: this compound is a monomer used in the synthesis of various polymers, including polyimides and poly(amide-thioether)s. [, , , ] These polymers have potential applications in optical waveguides due to their high refractive indices, good thermal stability, and film-forming properties. [, , ] The incorporation of this compound in polyimide films also facilitates in-situ silver reduction and migration, leading to highly reflective and surface-conductive materials. []

Q6: What analytical methods are used to detect and quantify this compound?

A6: Several analytical techniques are employed for the detection and quantification of this compound and its related compounds. These include:

- High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method is commonly used to analyze banned amines in leather and other materials. []

- Gas Chromatography with Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity for identifying and quantifying this compound in complex matrices. []

- HPLC with Electrochemical Detection: This method is particularly useful for quantifying this compound and its metabolites, such as monoacetyldiamine, in biological samples like hemoglobin. []

Q7: Are there regulations regarding the use of this compound?

A8: Yes, due to its carcinogenicity, the use of azo dyes that can release this compound upon reduction is restricted in Europe. [] The European Union directive limits the concentration of detectable this compound and other restricted amines in consumer goods to less than 30 ppm. [] This highlights the need for reliable and sensitive analytical methods for monitoring these substances in various products.

Q8: What research is being conducted on alternatives to this compound?

A9: Researchers are actively exploring alternative diamines with reduced toxicity for use in polymer synthesis. [, , , ] For instance, replacing this compound with 4,4'-methylendianiline in poly(benzoquinone imine) synthesis offers a potential route to less harmful materials. [] Additionally, ongoing research focuses on modifying existing synthesis methods and exploring novel diamine structures to develop high-performance polymers with improved safety profiles. [, , , ]

Q9: What are the environmental concerns related to this compound?

A10: Although not extensively covered in the provided research, the known toxicity of this compound raises concerns about its potential environmental impact. Its presence in industrial wastewater and consumer products necessitates proper waste management and recycling strategies to minimize its release into the environment. [] Further research is needed to fully understand its ecotoxicological effects and develop effective mitigation strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.